ASM-IN-1

Pharmacokinetics In Vivo Pharmacology Drug Discovery

Researchers requiring in vivo ASM target engagement often find functional inhibitors confounded by off-target effects and direct inhibitors lacking oral bioavailability. ASM-IN-1 solves this as the sole direct ASM inhibitor with validated oral activity. • Selective direct binding to ASM active site (IC50 1.5 µM) without lysosomal disruption. • Demonstrated oral bioavailability (F=35.42%) and in vivo efficacy in murine atherosclerosis models. • Defined murine PK profile (T1/2 i.v.=0.20 h; Cmax p.o.=2763 ng/mL) for target engagement correlation.

Molecular Formula C16H12BrN3O4
Molecular Weight 390.19 g/mol
Cat. No. B15142201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASM-IN-1
Molecular FormulaC16H12BrN3O4
Molecular Weight390.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)Br)C3=NOC(=N3)C(=O)NO
InChIInChI=1S/C16H12BrN3O4/c17-12-5-7-13(8-6-12)23-9-10-1-3-11(4-2-10)14-18-16(24-20-14)15(21)19-22/h1-8,22H,9H2,(H,19,21)
InChIKeyYYAPAXZETRKZHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ASM-IN-1 Procurement Guide: Direct Acid Sphingomyelinase Inhibitor for Atherosclerosis Research


ASM-IN-1 (also known as compound 4i) is a direct, orally active inhibitor of acid sphingomyelinase (ASM), a key enzyme in sphingolipid metabolism and a validated target for atherosclerosis [1]. It is a synthetic small molecule (CAS: 2913151-46-7, molecular formula C16H12BrN3O4) that demonstrates an IC50 of 1.5 µM against recombinant human ASM [1]. Unlike functional inhibitors of ASM (FIASMAs) such as tricyclic antidepressants, ASM-IN-1 binds directly to the enzyme's active site, providing a precise tool for probing ASM-mediated pathways in cardiovascular and inflammatory disease models [1].

Why Substituting ASM-IN-1 with ARC39, Desipramine, or Amitriptyline Compromises Experimental Validity


Generic substitution of ASM-IN-1 with other ASM inhibitors introduces significant and often unaccounted-for variability due to fundamental differences in mechanism, selectivity, and in vivo applicability. The direct and highly selective small molecule ARC39, while possessing superior in vitro potency (IC50 20 nM) , lacks any reported oral bioavailability and fails to achieve tissue concentrations sufficient for ASM inhibition in vivo, effectively restricting its utility to cell culture [1]. Conversely, the widely used functional inhibitors desipramine and amitriptyline are not direct ASM binders; they inhibit ASM indirectly via lysosomal disruption and are promiscuous molecules with potent off-target effects on neurotransmitter transporters and receptors, confounding any interpretation of ASM-specific biology [2]. ASM-IN-1 is the only direct inhibitor among these comparators with demonstrated oral bioavailability and validated in vivo efficacy in atherosclerosis models, making it the essential choice for translational research that bridges in vitro mechanism to in vivo pathophysiology.

ASM-IN-1 Comparative Evidence: Quantitative Differentiation from ARC39 and Functional Inhibitors


Oral Bioavailability: The Defining Advantage Over the Direct Inhibitor ARC39

A direct head-to-head comparison of in vivo applicability reveals that ASM-IN-1 possesses a critical differentiator: oral bioavailability (F = 35.42% in ICR mice at a 10 mg/kg p.o. dose) [1]. In stark contrast, the potent direct inhibitor ARC39 is explicitly characterized as lacking the ability to reach tissue concentrations sufficient for ASM inhibition in vivo, confining its use to in vitro systems [2]. This functional difference is not merely a property but a binary decision point for any experimental design requiring systemic ASM inhibition in animal models.

Pharmacokinetics In Vivo Pharmacology Drug Discovery

Mechanism of Action: Direct Inhibition vs. Functional Lysosomal Disruption

ASM-IN-1 is a direct inhibitor that binds to the ASM active site, as evidenced by its design and activity against recombinant human ASM [1]. This contrasts sharply with functional inhibitors like desipramine and amitriptyline, which do not bind ASM directly but rather inhibit the enzyme indirectly by inducing its detachment from lysosomal membranes and subsequent degradation [2]. This mechanistic difference is paramount for data interpretation, as FIASMAs induce broad lysosomal perturbations that are not ASM-specific, leading to off-target cellular effects unrelated to ceramide reduction [2].

Mechanism of Action Selectivity Assay Development

In Vivo Efficacy in Atherosclerosis: Plaque and Ceramide Reduction in Murine Models

In a pharmacodynamic study using a murine atherosclerosis model, ASM-IN-1 (administered intraperitoneally at 6, 12, and 40 mg/kg twice daily for 8 weeks) significantly reduced lipid plaques in the aortic arch and aorta [1]. Quantitatively, this was accompanied by a reduction in plasma ceramide concentration and oxidized LDL (Ox-LDL) levels [1]. While comparable in vivo plaque reduction data for ARC39 or FIASMAs in direct atherosclerosis models is not available, the study provides crucial validation of ASM-IN-1's target engagement and therapeutic potential in a complex disease setting.

Atherosclerosis In Vivo Efficacy Lipid Metabolism

ASM-IN-1 Optimal Use Cases: From In Vitro Target Validation to In Vivo Atherosclerosis Modeling


In Vivo Studies of ASM's Role in Atherosclerosis and Cardiovascular Disease

ASM-IN-1 is uniquely suited for chronic, systemic inhibition of ASM in murine models of atherosclerosis, as demonstrated by its 8-week i.p. dosing regimen that reduced aortic plaques and plasma ceramide [1]. Its oral bioavailability (F=35.42%) makes it the only direct ASM inhibitor viable for long-term oral gavage studies, enabling research into ASM's role in plaque development and regression without the confounding factors of FIASMAs.

Direct ASM Inhibition in Cell-Based Assays to Elucidate Ceramide Signaling

In HUVEC and other cell lines, ASM-IN-1 provides a precise tool for inhibiting ASM catalytic activity without inducing general lysosomal dysfunction. Studies show it dose-dependently reduces LPS- and Ox-LDL-induced expression of IL-6 and TNF-α [1]. This makes it ideal for dissecting the specific contribution of ASM-generated ceramide to inflammatory signaling pathways, a task complicated by the non-specific effects of FIASMAs like desipramine.

Pharmacokinetic and Pharmacodynamic Studies Requiring Systemic ASM Inhibition

With defined pharmacokinetic parameters in mice (e.g., T1/2 i.v. = 0.20 ± 0.04 h; Cmax p.o. = 2763 ± 485 ng/mL) [1], ASM-IN-1 is a validated tool compound for correlating plasma and tissue drug levels with target engagement, as measured by reductions in plasma and liver ceramide . This is a critical capability for any research group performing translational pharmacology on the ASM pathway, a capacity absent in ARC39.

Differentiating Direct vs. Indirect ASM Inhibition in Mechanistic Studies

For researchers seeking to delineate the specific biological outcomes of direct enzyme inhibition from the broader lysosomal effects of FIASMAs, ASM-IN-1 serves as a critical control. Its direct binding mechanism [1] provides a clean, on-target phenotype that can be contrasted with the complex cellular responses elicited by functional inhibitors, enabling a more rigorous interpretation of ASM's role in processes like autophagy, exosome release, and cell death .

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